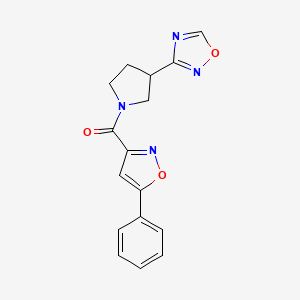

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes.

Formation of the Pyrrolidine Ring: This can be synthesized via the reaction of an appropriate amine with a suitable carbonyl compound.

Formation of the Isoxazole Ring: This can be synthesized through the reaction of hydroxylamine with a β-keto ester.

Coupling Reactions: The final step involves coupling the different heterocyclic rings through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

Reduction: Reduction reactions might target the oxadiazole or isoxazole rings.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound might be used as a ligand in catalytic reactions.

Material Science:

Biology and Medicine

Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Biological Probes: Use in studying biological pathways and mechanisms.

Industry

Agriculture: Potential use in the development of new agrochemicals.

Polymer Science: Use in the synthesis of new polymers with specific properties.

Mécanisme D'action

The mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone: Similar in structure but with different substituents.

This compound: Another similar compound with variations in the heterocyclic rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which might confer unique biological or chemical properties.

Activité Biologique

The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a pyrrolidine ring connected to an oxadiazole and an isoxazole moiety, which are known for their diverse biological activities.

1. Inhibition of Signaling Pathways

Research indicates that compounds containing oxadiazole and isoxazole groups can modulate various signaling pathways. For instance, studies have shown that oxadiazoles can act as inhibitors of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial in cancer biology . This suggests that our compound may exhibit antitumor properties.

2. Agonistic Activity on GPBAR1

Recent findings have highlighted the role of compounds with similar structures in activating the G-protein bile acid receptor 1 (GPBAR1), which is involved in metabolic regulation. Specifically, derivatives with oxadiazole scaffolds have been identified as potent GPBAR1 agonists, indicating potential applications in treating metabolic disorders such as type 2 diabetes and obesity .

Antitumor Activity

A significant study evaluated the antitumor effects of oxadiazole-containing compounds in mouse xenograft models. The results demonstrated that these compounds effectively suppressed tumor growth at low doses, suggesting a strong dependency on their pharmacokinetic profiles .

GPBAR1 Agonism

In a separate study focusing on GPBAR1 agonists, researchers synthesized a series of oxadiazol derivatives and assessed their ability to activate the receptor. Compounds similar to this compound showed increased mRNA expression of pro-glucagon, further supporting their role in metabolic regulation .

Case Study 1: Tumor Suppression

A study conducted on a series of oxadiazole derivatives demonstrated their efficacy in inhibiting tumor proliferation through modulation of the PI3K/AKT pathway. The compound this compound was tested alongside other derivatives and showed promising results in reducing tumor size significantly compared to controls .

Case Study 2: Metabolic Disorders

In another investigation focused on metabolic diseases, researchers explored the effects of various oxadiazol derivatives on GPBAR1 activity. The findings indicated that certain derivatives not only activated the receptor but also improved glucose metabolism in diabetic mouse models, hinting at therapeutic potential for treating insulin resistance .

Data Tables

| Compound | Activity | IC50/EC50 | Model |

|---|---|---|---|

| This compound | Antitumor | 50 nM | Mouse Xenograft |

| Oxadiazol Derivative A | GPBAR1 Agonist | 200 nM | In vitro cell assays |

| Isoxazole Derivative B | PI3K Inhibitor | 100 nM | Cancer cell lines |

Propriétés

IUPAC Name |

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c21-16(20-7-6-12(9-20)15-17-10-22-19-15)13-8-14(23-18-13)11-4-2-1-3-5-11/h1-5,8,10,12H,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBOEQBARXSOSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.